MDMB-BUTINACA butanoic acid metabolite

Description

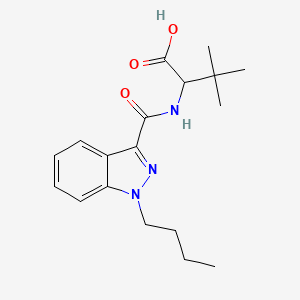

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25N3O3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C18H25N3O3/c1-5-6-11-21-13-10-8-7-9-12(13)14(20-21)16(22)19-15(17(23)24)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H,19,22)(H,23,24) |

InChI Key |

JZINBWLHQCZMHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)O)C(C)(C)C |

Origin of Product |

United States |

Classification As a Synthetic Cannabinoid Metabolite in Contemporary Research

MDMB-BUTINACA butanoic acid metabolite is scientifically classified as a major metabolite of the synthetic cannabinoid ADB-BUTINACA (also known as MDMB-BUTINACA). caymanchem.comcaymanchem.combertin-bioreagent.com Synthetic cannabinoids are a large and diverse group of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. oup.comfrontiersin.org However, they often exhibit different and more potent pharmacological profiles. researchgate.netnih.gov

The parent compound, ADB-BUTINACA, undergoes extensive and rapid metabolism in the body. caymanchem.comnih.gov This biotransformation leads to the formation of various metabolites, with the butanoic acid derivative being a prominent and chemically stable end-product. ojp.gov Its identification in biological samples is a reliable indicator of exposure to the parent synthetic cannabinoid. oup.comojp.gov In forensic casework, the detection of such metabolites is often more crucial than detecting the parent compound, which may be present in very low concentrations or have been completely eliminated from the body. nih.govcfsre.org

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| Formal Name | N-[(1-butyl-1H-indazol-3-yl)carbonyl]-3-methyl-L-valine |

| Molecular Formula | C₁₈H₂₅N₃O₃ |

| Formula Weight | 331.4 g/mol |

| CAS Number | 3039541-82-4 |

Note: Data sourced from chemical suppliers and research articles. caymanchem.combioscience.co.uk

Research Significance in Understanding Synthetic Cannabinoid Biotransformation Pathways

The study of MDMB-BUTINACA butanoic acid metabolite is of high significance for elucidating the biotransformation pathways of its parent compound and related synthetic cannabinoids. caymanchem.comnih.gov Understanding these metabolic pathways is essential for developing reliable analytical methods for detection and for interpreting toxicological findings.

The primary metabolic pathway leading to the formation of this compound is ester hydrolysis . nih.govnih.govresearchgate.net The parent compound contains a methyl ester group that is cleaved by enzymes in the body, resulting in the formation of the corresponding carboxylic acid. nih.gov This is a common metabolic route for many synthetic cannabinoids that are structurally similar. oup.com

In addition to ester hydrolysis, other metabolic transformations of the parent compound can occur, such as hydroxylation of the N-alkyl side chain. oup.comresearchgate.net However, the butanoic acid metabolite has been identified as a particularly robust biomarker due to its stability and prolonged presence in biological fluids like urine and blood. nih.govojp.gov Research has shown that while the parent synthetic cannabinoid may be unstable in stored blood samples, its butanoic acid metabolite remains detectable, making it a more reliable target for forensic analysis. ojp.gov

The following table summarizes the key biotransformation process for the formation of this compound.

| Parent Compound | Metabolic Reaction | Key Metabolite |

| ADB-BUTINACA | Ester Hydrolysis | This compound |

This simplified table illustrates the primary metabolic pathway.

Overview of Academic Research Trajectories for Novel Psychoactive Substance Metabolites

In Vitro Metabolism Investigations

The scientific community has employed a variety of in vitro systems to model and understand the metabolism of MDMB-BUTINACA. These models, ranging from human-derived liver components to non-mammalian organisms, have been instrumental in characterizing the metabolic profile of this compound and identifying the enzymatic processes that lead to the formation of its butanoic acid derivative.

Pooled Human Liver Microsome Models for Metabolite Generation

Pooled human liver microsomes (HLMs) are a widely used in vitro tool for drug metabolism studies due to their rich content of cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism. In the context of MDMB-BUTINACA, incubation with HLMs has been shown to produce a range of metabolites. diva-portal.orguts.edu.au Studies have demonstrated that HLMs effectively model the initial biotransformation steps, including the formation of the butanoic acid metabolite through oxidative defluorination and subsequent oxidation. diva-portal.org Research utilizing HLMs has successfully identified numerous metabolites, confirming the utility of this model in predicting the in vivo metabolic fate of MDMB-BUTINACA. uts.edu.auresearchgate.net The metabolic profile generated from HLM incubations often shows a significant overlap with metabolites found in authentic human samples. nih.gov

Human Hepatocyte Models in Metabolite Characterization

Primary human hepatocytes represent a more comprehensive in vitro model as they contain a full complement of both phase I and phase II metabolic enzymes, offering a more complete picture of a drug's biotransformation. nih.gov Studies involving the incubation of MDMB-BUTINACA with human hepatocytes have successfully identified a wide array of metabolites. nih.govresearchgate.net This model has been crucial in confirming the metabolic pathways observed in simpler systems and in identifying additional metabolites that may not be formed in microsomes alone. nih.gov The use of human hepatocytes allows for a more accurate representation of liver metabolism, providing valuable data on the formation of the butanoic acid metabolite and its subsequent potential for conjugation reactions. nih.gov

Application of Cultured Hepatoma Cell Lines (e.g., HepG2) in Metabolic Profiling

Cultured hepatoma cell lines, such as HepG2, offer a practical and reproducible alternative to primary hepatocytes for metabolic profiling. While they may not possess the full metabolic capacity of primary liver cells, they have proven useful in identifying major metabolites of MDMB-BUTINACA. uts.edu.auresearchgate.net Incubation of MDMB-BUTINACA with HepG2 cells has resulted in the identification of several metabolites, including the major ester hydrolysis product. diva-portal.orguts.edu.au Although this model may have limitations in detecting the full spectrum of metabolites, it serves as a valuable initial screening tool in metabolic studies. researchgate.net

Non-Mammalian In Vitro Systems (e.g., C. elegans) for Comprehensive Metabolite Detection

To explore a broader range of potential metabolic pathways, researchers have turned to non-mammalian systems like the nematode Caenorhabditis elegans. This model has demonstrated a surprising capacity to produce a wide variety of metabolites of synthetic cannabinoids, including those of MDMB-BUTINACA. diva-portal.orguts.edu.au Studies using C. elegans have identified both phase I and phase II metabolites, with the metabolic profile showing a good correlation with human metabolites. researchgate.net This indicates that C. elegans can effectively simulate human biotransformation reactions and can be a valuable tool for comprehensive metabolite detection. researchgate.net

Zebrafish Models in Metabolic Pathway Elucidation

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying drug metabolism due to its genetic and physiological similarities to mammals. nih.gov Research on the metabolism of MDMB-BUTINACA in zebrafish has identified a significant number of phase I and phase II metabolites. nih.gov These studies have elucidated key metabolic pathways, including ester hydrolysis, N-dealkylation, oxidative defluorination, and hydroxylation. nih.gov The zebrafish model has been particularly useful in identifying metabolites that are also found in human samples, suggesting its utility in predicting human metabolic pathways. nih.govmdpi.com

Identified Biotransformation Reactions Leading to Butanoic Acid Metabolite Formation

The formation of the this compound is a multi-step process involving several key biotransformation reactions. The primary pathway involves the oxidative defluorination of the terminal fluorine atom on the N-butyl chain, followed by further oxidation to a carboxylic acid. diva-portal.orgnih.gov

The initial step is an oxidative attack on the fluorobutyl side chain, a common metabolic pathway for fluorinated synthetic cannabinoids. This reaction is typically catalyzed by cytochrome P450 enzymes. Following the removal of the fluorine atom, the resulting alkyl chain undergoes further oxidation. This oxidation process proceeds through an alcohol intermediate, which is then oxidized to an aldehyde and subsequently to the butanoic acid metabolite. diva-portal.org

In vitro studies using human liver microsomes and hepatocytes have confirmed this pathway. diva-portal.orgnih.gov The identification of intermediate metabolites, such as the hydroxylated and carboxylated products, in these experimental systems provides strong evidence for this biotransformation cascade. diva-portal.org The butanoic acid metabolite is often one of the major metabolites detected in both in vitro and in vivo samples, highlighting the significance of this metabolic route. diva-portal.org

Table 1: Summary of In Vitro Models Used in MDMB-BUTINACA Metabolism Studies

| In Vitro Model | Key Findings Related to Butanoic Acid Metabolite Formation | References |

|---|---|---|

| Pooled Human Liver Microsomes (HLMs) | Generation of the butanoic acid metabolite through oxidative defluorination and subsequent oxidation. | diva-portal.orguts.edu.auresearchgate.net |

| Human Hepatocytes | Comprehensive profiling of phase I and II metabolites, confirming the formation pathway of the butanoic acid metabolite. | nih.govnih.govresearchgate.netnih.gov |

| HepG2 Cell Line | Identification of major metabolites, including precursors to the butanoic acid metabolite. | diva-portal.orguts.edu.auresearchgate.net |

| Caenorhabditis elegans | Production of a wide range of metabolites, including those on the pathway to the butanoic acid derivative, demonstrating conserved metabolic pathways. | diva-portal.orguts.edu.auresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| MDMB-BUTINACA |

| This compound |

| 4F-MDMB-BINACA |

| ADB-BUTINACA |

| MDMB-4en-PINACA |

| AMB-FUBINACA |

| CUMYL-PINACA |

| PB-22 |

| XLR-11 |

| 5F-MDMB-PINACA |

| (R)-4F-MDMB-BINACA |

| (S)-MDMB-FUBINACA |

| (R)-AB-FUBINACA |

| (S)-AMB-FUBINACA |

| (S)-AB-FUBINACA |

| AMB-4en-PICA |

| MMB-4en-PICA |

| MMB-022 |

| 5F-ADB |

| 4F-MDMB-BICA |

| Benzyl-4CN-BUTINACA |

| MDMB-4CN-BUTINACA |

| Cumyl-4CN-BUTINACA |

| ADB-HEXINACA |

| EDMB-PINACA |

| APINACA |

| AKB-48 |

| 5F-APINACA |

| 5F-AKB-48 |

| OXIZID |

| THC |

| CP-55940 |

| Rimonabant |

| Granisetron |

Ester Hydrolysis Mechanisms and Their Contribution to Metabolite Production

Ester hydrolysis is a predominant metabolic pathway for many synthetic cannabinoids containing a terminal ester group, including MDMB-BUTINACA and its analogs like MDMB-4en-PINACA, 4F-MDMB-BINACA, and MDMB-4CN-BUTINACA. nih.govresearchgate.netnih.govmdpi.com This reaction involves the cleavage of the methyl ester bond, converting it into a carboxylic acid, which results in the formation of the corresponding butanoic acid metabolite. labscoop.comresearchgate.netbioscience.co.uk Studies on MDMB-4CN-BUTINACA have shown that the metabolite formed via ester hydrolysis is one of the most abundant metabolites detected after incubation with human hepatocytes. nih.govresearchgate.net Similarly, for 4F-MDMB-BINACA and 5F-MDMB-PINACA, the ester hydrolysis metabolite is considered a major product and a valuable biomarker for detecting ingestion, as it often circulates for a longer period than the parent compound. nih.gov The rapid nature of this biotransformation is highlighted by the short in vitro half-life of compounds like MDMB-4en-PINACA, which is approximately 9.1 minutes. mdpi.com This metabolic step is crucial as it significantly alters the chemical properties of the initial compound, marking a key step towards its elimination.

Oxidative Defluorination Processes in Metabolite Formation

For fluorinated synthetic cannabinoid analogs, such as 4F-MDMB-BINACA (also known as 4F-MDMB-BUTINACA), oxidative defluorination represents a significant metabolic pathway. nih.govmdpi.com This process involves the replacement of a fluorine atom with a hydroxyl group, a reaction mediated by cytochrome P450 (P450) enzymes. nih.gov The mechanism can lead to the formation of reactive intermediates. hyphadiscovery.com In the case of AM2201, a fluorinated synthetic cannabinoid, CYP2C9 and CYP1A2 have been identified as the major P450 isoforms responsible for its oxidation. nih.gov While the carbon-fluorine bond is generally strong, oxidative defluorination can occur on aromatic rings or alkyl chains, leading to the formation of phenolic metabolites and the release of fluoride (B91410) ions. hyphadiscovery.com For 4F-MDMB-BINACA, oxidative defluorination has been identified as one of the metabolic pathways, alongside ester hydrolysis. nih.gov This pathway is significant as it not only modifies the structure of the drug but can also produce potentially reactive molecules. hyphadiscovery.com

Hydroxylation and Carboxylation Pathways of Related Metabolites

Hydroxylation is a common Phase I metabolic reaction for synthetic cannabinoids, introducing a hydroxyl (-OH) group into the molecule's structure. frontiersin.org This can occur at various positions, including the N-alkyl chain or the core indazole/indole (B1671886) ring system. frontiersin.orgnih.gov Studies on compounds like MDMB-4en-PINACA and CUMYL-PEGACLONE show that mono- and di-hydroxylation are frequent metabolic steps. nih.govmdpi.comfrontiersin.org These hydroxylated metabolites can then undergo further oxidation.

Carboxylation often follows hydroxylation, where a primary alcohol group is oxidized to a carboxylic acid. nih.gov This two-step process further increases the polarity of the metabolite, aiding in its eventual elimination. For example, in the metabolism of JWH-018 and AM2201, oxidation of the pentyl side chain leads to the formation of carboxylated derivatives, which are major metabolites found in human urine. nih.gov This pathway, alongside ester hydrolysis, is a key route for the biotransformation of numerous synthetic cannabinoids.

Table 1: Common Phase I Biotransformations of MDMB-BUTINACA Analogs

| Metabolic Reaction | Target Moiety | Resulting Functional Group | Example Compound Analog |

|---|---|---|---|

| Ester Hydrolysis | Methyl Ester | Carboxylic Acid | MDMB-4CN-BUTINACA, 4F-MDMB-BINACA |

| Oxidative Defluorination | Fluorobutyl Chain | Hydroxyl | 4F-MDMB-BINACA |

| Hydroxylation | Alkyl Chain, Indazole Core | Hydroxyl | MDMB-4en-PINACA, ADB-BUTINACA |

| Carboxylation | Alkyl Chain | Carboxylic Acid | JWH-018, AM2201 |

| Dehydrogenation | Alkyl Chain | Carbonyl/Alkene | MDMB-4en-PINACA, CUMYL-PEGACLONE |

Dehydrogenation and N-Dealkylation Transformations in Metabolite Structures

Dehydrogenation is another observed metabolic transformation, involving the removal of hydrogen atoms, which can lead to the formation of a double bond or a ketone. nih.govfrontiersin.org In studies of MDMB-4CN-BUTINACA, a metabolite resulting from both ester hydrolysis and dehydrogenation was identified as one of the most abundant. nih.govresearchgate.net This indicates that dehydrogenation can occur on metabolites already formed through other pathways.

N-dealkylation is the removal of an alkyl group attached to a nitrogen atom, a reaction also typically catalyzed by CYP450 enzymes. nih.govmdpi.com This process transforms tertiary amines into secondary amines and secondary amines into primary amines. nih.gov While less commonly reported as a primary pathway for indazole-based synthetic cannabinoids compared to ester hydrolysis, it is a known metabolic route for other nitrogen-containing compounds. frontiersin.orgnih.gov For instance, the synthetic cannabinoid NNEI undergoes dealkylation, losing its N-pentyl chain. nih.gov This transformation alters the lipophilicity and pharmacological profile of the molecule.

Phase II Metabolic Conjugations, Including Glucosidation and Sulfation

Following Phase I reactions, metabolites can undergo Phase II conjugation to further increase their water solubility and facilitate excretion. drughunter.com The most common Phase II reaction for synthetic cannabinoids is glucuronidation, where glucuronic acid is attached to the metabolite. nih.govresearchgate.net This process is mediated by UDP-glucuronosyltransferases (UGTs). drughunter.com Glucuronide conjugates have been identified for metabolites of MDMB-4CN-BUTINACA, although they were found to be minor metabolites in that specific study. nih.gov Other Phase II pathways include sulfation, which involves the addition of a sulfo group and is catalyzed by sulfotransferases (SULTs). drughunter.com While glucuronidation is more frequently documented for this class of compounds, other conjugation reactions like sulfation are also possible mechanisms for detoxification and elimination.

Enzyme Systems Involved in Biotransformation of Analogous Compounds

The biotransformation of synthetic cannabinoids is mediated by a variety of enzyme systems within the body. The specific enzymes involved can vary depending on the structure of the compound.

Role of Human Carboxylesterases (hCES) in Ester Hydrolysis

Human carboxylesterases (hCES) are primary enzymes responsible for the hydrolysis of ester-containing compounds, including many synthetic cannabinoids. nih.govunil.ch There are two main isoforms, hCES1 and hCES2. nih.govresearchgate.net hCES1 is predominantly found in the liver, while hCES2 is mainly expressed in the gastrointestinal tract. nih.govnih.gov For synthetic cannabinoids that undergo ester hydrolysis, hCES1 is considered the key enzyme catalyzing this reaction in the liver. nih.govunil.ch Studies have demonstrated the involvement of hCES in the formation of carboxylic acid metabolites from various synthetic cannabinoids. nih.gov The efficiency of this hydrolysis can be influenced by the structure of the synthetic cannabinoid. nih.gov The action of hCES is a critical detoxification step, converting potent parent compounds into their less active, more easily excreted acid metabolites. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Abbreviation | Full Chemical Name |

|---|---|

| MDMB-BUTINACA | Methyl (S)-2-(1-butyl-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| This compound | (S)-2-(1-butyl-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid |

| 4F-MDMB-BINACA / 4F-MDMB-BUTINACA | Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| 5F-MDMB-PINACA / 5F-ADB | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| MDMB-4en-PINACA | Methyl 3,3-dimethyl-2-[1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido]butanoate |

| MDMB-4CN-BUTINACA | Methyl (S)-2-(1-(4-cyanobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| ADB-BUTINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |

| AM2201 | [1-(5-fluoropentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone |

| CUMYL-PEGACLONE | 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |

| JWH-018 | [1-naphthalenyl-(1-pentyl-1H-indol-3-yl]-methanone |

Involvement of Cytochrome P450 (CYP) Enzymes in Oxidative Metabolism

The initial phase I metabolism of many synthetic cannabinoids is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases located primarily in the liver. These enzymes are responsible for catalyzing oxidative reactions, preparing the compounds for subsequent phase II metabolism and excretion.

While specific studies detailing the exact CYP isoenzymes responsible for the oxidative metabolism of MDMB-BUTINACA are not extensively available, research on structurally similar synthetic cannabinoids provides significant insights. For many SCRAs, ester hydrolysis, which leads to the formation of the butanoic acid metabolite, is a major initial metabolic step that can be followed by oxidation.

Studies on related compounds, such as MDMB-4en-PINACA, have shown that after the initial ester hydrolysis, further oxidative modifications occur. These can include hydroxylation and dehydrogenation of the molecule. For instance, in vitro studies with human liver microsomes (HLMs) on MDMB-4en-PINACA revealed the formation of various oxidized metabolites in addition to the primary carboxylic acid metabolite.

General research into SCRA metabolism indicates that several CYP isoenzymes are commonly involved in their biotransformation. These include, but are not limited to, CYP3A4, CYP2C9, CYP2C19, and CYP1A2. It is highly probable that one or more of these isoenzymes are also involved in the oxidative metabolism of MDMB-BUTINACA and its butanoic acid metabolite. However, without direct experimental evidence, the specific contributions of each CYP isoenzyme to the metabolism of MDMB-BUTINACA remain to be definitively determined.

Table 1: Common Cytochrome P450 Isoenzymes in Synthetic Cannabinoid Metabolism

| CYP Isoenzyme | General Role in Drug Metabolism |

|---|---|

| CYP3A4 | Metabolizes a wide range of drugs and is a major enzyme in drug metabolism. |

| CYP2C9 | Involved in the metabolism of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds. |

| CYP2C19 | Metabolizes several classes of drugs, including proton pump inhibitors and antidepressants. |

| CYP1A2 | Primarily involved in the metabolism of aromatic and heterocyclic amines. |

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase Activity in Conjugation

Following phase I metabolism, the resulting metabolites, including the this compound, often undergo phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body. Glucuronidation, catalyzed by uridine diphosphate glucuronosyltransferases (UGTs), is a common and significant phase II pathway for synthetic cannabinoids and their metabolites.

The carboxylic acid functional group of the this compound is a prime site for glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the metabolite.

Research on the metabolism of the related compound MDMB-4CN-BUTINACA using human hepatocytes has identified minor phase II metabolites, including glucuronides. Specifically, metabolites resulting from ester hydrolysis followed by glucuronidation have been detected, indicating that the butanoic acid metabolite is a substrate for UGT enzymes. Another detected glucuronide was formed after hydroxylation and subsequent glucuronidation.

While the specific UGT isoenzymes involved in the conjugation of the this compound have not been explicitly identified, several UGTs are known to be active in the metabolism of cannabinoids. The UGT1A and UGT2B families are the most prominent in human drug metabolism.

Table 2: UGT Enzyme Families and Their Role in Metabolism

| UGT Family | Notable Isoforms | Common Substrates |

|---|---|---|

| UGT1A | UGT1A1, UGT1A3, UGT1A9 | Bilirubin, various drugs and xenobiotics. |

| UGT2B | UGT2B7, UGT2B15 | Steroid hormones, bile acids, and numerous drugs. |

Studies on other synthetic cannabinoids have demonstrated the involvement of various UGT isoforms in their conjugation. It is plausible that isoforms such as UGT1A3, UGT1A9, and UGT2B7 could be responsible for the glucuronidation of the this compound. The presence of glucuronidated metabolites of the butanoic acid derivative in urine makes them important targets for analytical detection in forensic and clinical settings.

Mass Spectrometry-Based Techniques for Metabolite Identification and Quantification

Mass spectrometry (MS) coupled with various chromatographic and ionization techniques stands as the gold standard for the analysis of synthetic cannabinoid metabolites. These methods allow for the unambiguous detection and measurement of compounds like this compound, even at trace levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for both the initial screening and subsequent quantification of this compound in biological samples such as blood and urine. dergipark.org.troup.comresearchgate.net This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it suitable for complex matrices. researchgate.net

In a typical LC-MS/MS workflow, the butanoic acid metabolite is first separated from other compounds in the sample on a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Specific precursor and product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and minimizes matrix interference. nih.gov

Validated LC-MS/MS methods have demonstrated the ability to quantify synthetic cannabinoid metabolites at low concentrations, often in the nanogram per milliliter (ng/mL) range. dergipark.org.troup.com For instance, a validated method for the simultaneous determination of 4F-MDMB-BINACA and its metabolites, including the butanoic acid derivative, in blood samples reported a limit of quantification (LOQ) of 0.05–0.1 ng/mL. dergipark.org.tr The precision and accuracy of these methods are typically within acceptable ranges, ensuring reliable results for forensic investigations. dergipark.org.tr Given that parent synthetic cannabinoids can be unstable in biological matrices, their metabolites, such as the butanoic acid form, often serve as more reliable biomarkers for confirming consumption. ojp.govnih.gov

| Parameter | Description | Typical Values/Ranges | Reference |

|---|---|---|---|

| Instrumentation | Ultra High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer. | e.g., Shimadzu 8050, Sciex TripleTOF® 5600+ | dergipark.org.trojp.gov |

| Column | Reversed-phase columns are commonly used for separation. | e.g., Agilent Poroshell 2.7-µm (150 × 4.6 mm), Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | dergipark.org.trnih.gov |

| Mobile Phase | A gradient elution using a mixture of aqueous and organic solvents, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. | A: 5 mM ammonium acetate with 0.1% formic acid in water; B: Acetonitrile or Methanol (B129727) | dergipark.org.trnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is typically used. | ESI+ | ojp.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification. | Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. | nih.gov |

| Linear Range | The concentration range over which the method is accurate and precise. | 0.05–10.0 ng/mL | dergipark.org.tr |

| LOD/LOQ | Limit of Detection (LOD) and Limit of Quantification (LOQ) indicate the sensitivity of the method. | LOD: 0.02–0.05 ng/mL; LOQ: 0.05–0.1 ng/mL | dergipark.org.tr |

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the structural elucidation and confirmation of metabolites like MDMB-BUTINACA butanoic acid. ojp.gov Techniques such as Quadrupole Time-of-Flight (QTOF) mass spectrometry offer high mass accuracy and resolution, enabling the determination of the elemental composition of an unknown compound from its exact mass. nih.govresearchgate.net

This capability is crucial for identifying novel metabolites where reference standards are not yet available. nih.gov For instance, LC-QTOF-MS has been successfully used to identify the butanoic acid metabolites of various synthetic cannabinoids, including 5F-MDMB-PINACA and MMB-FUBINACA, by accurately measuring the mass of the metabolite and its fragmentation patterns. nih.gov In studies of MDMB-4en-PINACA metabolism, LC-HRMS was used to identify 14 different metabolites, with the butanoic acid metabolite (M14) being one of the main transformation products. nih.gov

The high-resolution data allows for confident identification by comparing the measured mass to the theoretical mass, typically with an error of less than 5 ppm. ojp.gov This level of certainty is essential for confirmatory analysis in forensic toxicology. Furthermore, the data-rich files generated by HRMS can be retrospectively analyzed for new compounds as they emerge, providing a significant advantage in the ever-evolving landscape of new psychoactive substances. ojp.govnih.gov

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid screening of samples with minimal to no preparation. researchgate.netnih.gov This method is particularly useful for high-throughput environments where quick results are needed. bruker.com DART-MS works by directing a heated stream of ionized gas (typically helium or nitrogen) at the sample, which desorbs and ionizes the analytes directly from the surface. nih.gov

The technique has been successfully applied to the rapid screening of synthetic cannabinoids in various matrices, including whole blood and herbal materials. researchgate.net While often used for parent compounds, DART-MS can also detect metabolites. The analysis time is remarkably short, often under 30 seconds per sample. bruker.com For biological samples like urine, a simple hydrolysis and liquid-liquid extraction step may be employed prior to DART-MS analysis to improve metabolite recovery. Although primarily a screening tool, the high selectivity and accuracy of DART-MS can significantly reduce the number of false positives compared to traditional immunoassay screens, thereby decreasing the workload for confirmatory testing. bruker.com

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust analytical technique that has also been applied to the analysis of synthetic cannabinoid metabolites. nih.gov However, due to the polar nature and lower volatility of many metabolites, including the carboxylic acid group in this compound, a derivatization step is often required before GC-MS analysis. labrulez.comcannabissciencetech.comresearchgate.net

Derivatization, typically silylation, converts polar functional groups (like -COOH and -OH) into less polar, more volatile derivatives, which improves their chromatographic behavior and thermal stability in the hot GC inlet. cannabissciencetech.comresearchgate.net Common silylating agents include Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govextractionmagazine.com After derivatization, the analyte can be effectively separated and detected by GC-MS. nih.gov While LC-MS/MS is more commonly used for metabolite analysis due to the circumvention of derivatization, GC-MS remains a valuable and widely available tool in many toxicology laboratories. nih.govnih.gov

To handle the vast and complex datasets generated by HRMS, advanced data acquisition and processing strategies are employed. Data-independent acquisition (DIA) techniques like SWATH® Acquisition (Sequential Window Acquisition of all THeoretical fragment ion spectra) have been utilized for the comprehensive analysis of synthetic cannabinoid metabolites. ojp.gov SWATH involves systematically acquiring MS/MS spectra for all ions within a specified mass range, creating a complete digital map of all fragment ions in a sample. ojp.gov This allows for retrospective data mining; once a new metabolite is identified, previously acquired data files can be re-interrogated for its presence without needing to re-run the sample. ojp.gov

This approach has proven effective in identifying metabolites, such as 4F-MDMB-BINACA 3,3-dimethylbutanoic acid, in casework samples where the parent compound was not detected. ojp.gov Such comprehensive profiling is invaluable for understanding the full metabolic fate of a synthetic cannabinoid and for identifying the most reliable biomarkers of intake. ojp.gov

Methodological Considerations for Sample Preparation and Extraction

The effective extraction of this compound from biological matrices is a critical step for reliable analysis. The choice of sample preparation technique depends on the matrix (e.g., blood, urine, hair) and the analytical method being used.

For blood and urine samples, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). dergipark.org.trojp.govnih.gov LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net SPE uses a solid sorbent to retain the analyte, which is then washed to remove interferences and eluted with a solvent. ojp.govnih.gov For urine samples, an initial enzymatic hydrolysis step, often using β-glucuronidase, is frequently performed to cleave glucuronide conjugates and release the free metabolite, thereby increasing its detectable concentration. researchgate.netnih.gov

For hair analysis, sample preparation typically involves washing the hair to remove external contamination, followed by pulverization (e.g., cryogenic grinding) and extraction with an organic solvent like methanol. nih.govnih.gov The goal of any sample preparation method is to concentrate the analyte, remove interfering substances from the matrix, and present the analyte in a solvent compatible with the analytical instrument, thus reducing matrix effects and improving sensitivity and accuracy. researchgate.netnih.gov

| Technique | Matrix | Key Steps | Purpose | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Urine | Incubation with β-glucuronidase or Kura enzyme. | Cleaves glucuronide conjugates to release the free metabolite. | researchgate.netnih.gov |

| Liquid-Liquid Extraction (LLE) | Blood, Urine | Addition of a buffer and an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate:n-chloro-butane), vortexing, centrifugation, separation of organic layer, evaporation, and reconstitution. | Isolates the analyte from the aqueous matrix and removes polar interferences. | ojp.govmdpi.com |

| Solid-Phase Extraction (SPE) | Blood, Urine | Conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent. | Provides cleaner extracts compared to LLE and can effectively concentrate the analyte. | dergipark.org.trojp.govnih.gov |

| Protein Precipitation | Plasma, Blood | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins, followed by centrifugation. | A simple and rapid method to remove proteins that can interfere with analysis. | researchgate.netnih.gov |

| Cryogenic Grinding | Hair | Washing hair, then grinding it into a fine powder at low temperatures. Followed by solvent extraction. | Breaks down the hair matrix to allow for efficient extraction of the analyte. | nih.govnih.gov |

Enzymatic Hydrolysis Techniques for Cleavage of Conjugated Metabolites

In biological systems, synthetic cannabinoid metabolites, including the butanoic acid metabolite of MDMB-BUTINACA, are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. This conjugation, however, can hinder direct analysis by common analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Therefore, a cleavage of this glucuronide bond is a critical step in sample preparation.

Enzymatic hydrolysis using β-glucuronidase is the most common and effective method for this purpose. This technique offers high specificity and milder conditions compared to acid or base hydrolysis, which can potentially degrade the target analyte. The general procedure involves incubating the biological sample, typically urine, with a solution of β-glucuronidase at an optimized temperature and pH for a specific duration. For instance, a common practice for synthetic cannabinoid metabolites involves incubation at 55°C for one hour ojp.gov. The efficiency of the hydrolysis can be influenced by the source of the β-glucuronidase enzyme (e.g., from E. coli, abalone, or Patella vulgata), the enzyme concentration, incubation time, and temperature. While specific optimized conditions for this compound are not extensively published, protocols for structurally similar compounds like MDMB-4en-PINACA provide valuable guidance nih.gov. Studies on the metabolism of ADB-BUTINACA also underscore the importance of hydrolysis for the detection of its metabolites caymanchem.com.

Optimization of Liquid-Liquid Extraction and Solid-Phase Extraction for Metabolite Recovery

Following enzymatic hydrolysis, extraction of the this compound from the complex biological matrix is necessary to remove interferences and concentrate the analyte. The two most common techniques for this are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For synthetic cannabinoid metabolites, which are generally lipophilic, LLE with a suitable organic solvent can provide efficient recovery. A described LLE protocol for synthetic cannabinoids in blood samples involves basification of the sample followed by extraction with methyl tert-butyl ether (MTBE) ojp.gov. The choice of solvent and pH of the aqueous phase are critical parameters that need to be optimized to maximize the recovery of the butanoic acid metabolite.

Solid-Phase Extraction (SPE) utilizes a solid sorbent material, packed in a cartridge, to selectively adsorb the analyte of interest from the liquid sample. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. SPE often provides cleaner extracts and higher concentration factors compared to LLE nih.gov. For the analysis of synthetic cannabinoid metabolites in urine, a common SPE protocol involves conditioning the SPE cartridge (e.g., Agilent Bond Elut Plexa PAX), loading the hydrolyzed sample, washing the cartridge to remove impurities, and finally eluting the metabolites with a solvent mixture such as 5% formic acid in methanol ojp.govnih.gov. The selection of the appropriate sorbent material and optimization of the wash and elution solvents are key to achieving high recovery of the this compound.

Validation Parameters in Metabolite Analytical Methods

To ensure the reliability and accuracy of analytical results, any method for the detection and quantification of this compound must be thoroughly validated. Key validation parameters are discussed below.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) in Research Matrices

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial in forensic and clinical settings where low concentrations of metabolites may be present.

Table 1: Example LOD and LOQ values for a related synthetic cannabinoid metabolite (4F-MDMB-BINACA 3,3-dimethylbutanoic acid) in blood.

| Parameter | Concentration (ng/mL) |

| Limit of Detection (LOD) | 0.02 - 0.05 |

| Limit of Quantification (LOQ) | 0.05 - 0.1 |

| Data from a study on 4F-MDMB-BINACA and its metabolites. dergipark.org.trresearchgate.net |

Assessment of Analytical Specificity and Selectivity

Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity is the ability to differentiate and quantify the analyte from other compounds in the sample.

In the context of LC-MS/MS analysis of this compound, specificity is typically assessed by analyzing multiple blank matrix samples (e.g., drug-free urine) to ensure no interfering peaks are observed at the retention time of the analyte and its internal standard dergipark.org.tr. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry, with at least two specific precursor-to-product ion transitions for the analyte, significantly enhances the selectivity of the method. This ensures that the detected signal is indeed from the target metabolite and not from an isobaric interference.

Strategies for Mitigating Matrix Effects and Effective Internal Standard Utilization (e.g., Deuterated Analogs)

The matrix effect is the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the biological matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Several strategies are employed to mitigate matrix effects. These include optimizing sample preparation to remove interfering substances, using efficient chromatographic separation to resolve the analyte from matrix components, and, most importantly, the use of a suitable internal standard.

The ideal internal standard is a stable, isotopically labeled analog of the analyte, such as a deuterated version. These internal standards have nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. Therefore, they experience the same matrix effects as the analyte, allowing for accurate compensation during quantification. For the analysis of this compound, a deuterated internal standard, This compound-d9 , is commercially available and is intended for this purpose caymanchem.com.

Stability Investigations of this compound in Research Samples

Understanding the stability of the this compound in biological samples under various storage conditions is critical for the integrity of the analytical results, especially in cases where samples may be stored for extended periods before analysis.

Studies on the stability of other synthetic cannabinoid metabolites have shown that butanoic acid metabolites are generally stable biomarkers ojp.gov. For instance, a certified reference material of the closely related 4-fluoro this compound is reported to be stable for at least 4 years when stored at -20°C caymanchem.com. It is crucial to conduct specific stability studies for this compound in authentic biological matrices like urine and blood. These studies typically involve analyzing spiked samples after storage at different temperatures (e.g., room temperature, 4°C, and -20°C) over various time intervals and comparing the results to freshly prepared samples nih.gov. Factors such as freeze-thaw cycles should also be investigated to establish proper sample handling and storage protocols.

Table 2: General Stability of Synthetic Cannabinoid Metabolites Under Different Storage Conditions

| Storage Condition | General Stability of Butanoic Acid Metabolites |

| Room Temperature | Variable, potential for degradation over extended periods |

| Refrigerated (4°C) | Generally stable for short to medium-term storage |

| Frozen (-20°C or lower) | Generally stable for long-term storage |

| Based on general findings for synthetic cannabinoid metabolites. ojp.govnih.gov |

Role As a Biomarker in Research and Forensic Contexts

Identification of MDMB-BUTINACA Butanoic Acid Metabolite as a Key Biomarker for Synthetic Cannabinoid Exposure

The this compound is a primary product of the breakdown of the synthetic cannabinoid MDMB-BUTINACA in the body. Its identification has been a significant advancement in the detection of synthetic cannabinoid use. Research has shown that parent synthetic cannabinoids, particularly those with a methyl ester structure, can be unstable in biological samples like blood, even under refrigerated conditions. ojp.gov This instability often leads to the absence of the parent compound in forensic samples, making the more stable butanoic acid metabolite a more reliable indicator of exposure. ojp.govnih.gov

Metabolism studies, both in vitro using human liver microsomes and in vivo in zebrafish, have identified the ester hydrolysis pathway as a major route of biotransformation for synthetic cannabinoids like 4F-MDMB-BUTINACA. dntb.gov.uamdpi.comresearchgate.net This process results in the formation of the corresponding butanoic acid metabolite, which has been consistently detected in authentic human urine and blood samples. researchgate.netdundee.ac.ukresearchgate.net Consequently, the presence of this compound serves as a definitive biomarker for the consumption of its parent compound. caymanchem.comcaymanchem.com

Research on Persistence and Detection Windows of Metabolites in Biological Matrices (e.g., urine, blood, cerebrospinal fluid, wastewater)

The persistence of this compound in various biological matrices is a key factor in its utility as a biomarker. Studies have demonstrated that while the parent synthetic cannabinoids may be rapidly eliminated, their metabolites can be detected for a longer period. nih.gov

In a study evaluating the stability of similar synthetic cannabinoids in blood, it was found that the parent compounds were unstable when stored at room temperature or refrigerated, degrading to their respective butanoic acid metabolites. nih.gov However, they showed greater stability when frozen. nih.gov This underscores the importance of analyzing for the butanoic acid metabolite, especially in samples that have not been stored under optimal conditions.

The detection of synthetic cannabinoid metabolites in various biological fluids from a fatal intoxication case highlights their distribution and persistence. In this specific case, 5F-MDMB-PICA was detected in blood, urine, and cerebrospinal fluid, with its main metabolites also being present in all three matrices. nih.gov While this case did not specifically involve MDMB-BUTINACA, it demonstrates the potential for butanoic acid metabolites to be present in cerebrospinal fluid, offering another avenue for post-mortem analysis.

Wastewater-based epidemiology has also emerged as a powerful tool for monitoring drug consumption at a community level. mdpi.comiosrjournals.orgnih.gov A study conducted in China analyzed wastewater from 31 major cities for the presence of 8 synthetic cannabinoids and their metabolites. nih.gov The results showed that the MDMB-4en-PINACA butanoic acid metabolite was detected, indicating its stability in the sewer system and its utility for monitoring community-wide synthetic cannabinoid use. nih.gov However, this study also noted that some butanoic acid metabolites showed significant degradation when stored for extended periods (120 days) even at -20°C or -80°C. nih.gov

The following table summarizes the detection of synthetic cannabinoid metabolites in different biological matrices:

| Biological Matrix | Key Findings |

| Urine | A primary matrix for detecting synthetic cannabinoid metabolites due to their excretion pathway. researchgate.netnih.gov |

| Blood | Butanoic acid metabolites are often more stable than the parent compound, making them reliable biomarkers. ojp.govnih.gov |

| Cerebrospinal Fluid | Metabolites have been detected in post-mortem cases, suggesting this as a potential matrix for investigation. nih.gov |

| Wastewater | Detection of butanoic acid metabolites allows for the monitoring of community-level drug consumption trends. nih.govscribd.com |

Challenges in Differentiating this compound from Structurally Similar Isomeric Metabolites

A significant analytical challenge in the forensic identification of this compound is its potential for structural similarity with isomeric metabolites from other synthetic cannabinoids. dntb.gov.ua This is particularly relevant as new synthetic cannabinoids with minor structural modifications are continuously emerging.

The differentiation of these isomers requires sophisticated analytical techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). researchgate.netcfsre.org These methods allow for high-resolution mass analysis and fragmentation patterns that can help distinguish between compounds with the same molecular weight but different structures.

For example, the metabolism of 4F-MDMB-BINACA produces a butanoic acid metabolite that is structurally very similar to that of MDMB-BUTINACA. dntb.gov.uaresearchgate.net Without careful analytical consideration and the use of appropriate reference standards, there is a risk of misidentification. This highlights the need for forensic laboratories to continuously update their analytical methods and reference material libraries to keep pace with the evolving landscape of new psychoactive substances.

Application in Forensic Toxicology Casework Analysis for Identification of Synthetic Cannabinoid Use

The this compound is widely utilized in forensic toxicology casework to confirm the use of synthetic cannabinoids. caymanchem.com Its detection in biological samples, such as blood and urine, provides crucial evidence in various investigations, including medicolegal death investigations and driving under the influence of drugs (DUID) cases. ojp.govcfsre.org

Given the instability of many parent synthetic cannabinoids, the analysis of their metabolites is often essential for a conclusive toxicological finding. ojp.govnih.gov In numerous forensic cases, the butanoic acid metabolite is detected in the absence of the parent compound, making it an indispensable target for analytical testing. nih.govnih.gov The presence of this metabolite can link adverse events, including fatalities, to the use of a specific synthetic cannabinoid. cfsre.org

Forensic laboratories employ advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of these metabolites. cfsre.orgbibliomed.orgnih.gov The development and validation of these methods are critical for ensuring the accuracy and reliability of forensic toxicology results. ojp.gov

Utilization in Wastewater-Based Epidemiology for Monitoring Community Consumption Trends of Synthetic Cannabinoids

Wastewater-based epidemiology (WBE) has gained recognition as an effective and objective method for monitoring public health trends, including the consumption of illicit drugs. mdpi.comiosrjournals.orgnih.gov This approach involves the analysis of wastewater for the presence of drug biomarkers, such as metabolites, to estimate the collective use of substances within a specific community.

The detection of synthetic cannabinoid metabolites in wastewater provides valuable data on the prevalence and trends of their use. A study analyzing wastewater from 31 cities in China successfully detected several synthetic cannabinoids and their metabolites, including MDMB-4en-PINACA butanoic acid metabolite. nih.gov This finding demonstrates the feasibility of using these biomarkers to track the consumption of synthetic cannabinoids at a population level.

The stability of the target metabolite in the sewer network is a critical factor for the accuracy of WBE estimates. nih.gov While some butanoic acid metabolites have shown stability over a 24-hour period, long-term stability can be a concern. nih.gov Despite these challenges, WBE offers a near real-time and anonymous way to monitor the dynamic landscape of synthetic cannabinoid use, providing valuable information for public health officials and law enforcement agencies. nih.govscribd.com

Research on Chemical Synthesis of Analytical Reference Standards

Laboratory-Scale Preparation Methods for MDMB-BUTINACA Butanoic Acid Metabolite

The laboratory-scale preparation of this compound as an analytical reference standard primarily involves the hydrolysis of its corresponding methyl ester precursor, MDMB-BUTINACA. This process mimics the metabolic pathway observed in vivo where esterase enzymes cleave the methyl ester group.

The synthesis of the precursor, MDMB-BUTINACA, typically starts with the alkylation of an indazole-3-carboxylate core with a suitable butyl-containing reagent. This is followed by an amide coupling reaction with the L-valine methyl ester. The final step to obtain the butanoic acid metabolite is the hydrolysis of the methyl ester.

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the general methodology for the synthesis of analogous synthetic cannabinoid metabolites is well-documented. The process generally involves dissolving the ester precursor in a suitable solvent system, such as a mixture of methanol (B129727) and water, and adding a base, like sodium hydroxide (B78521) or lithium hydroxide, to catalyze the hydrolysis. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. After the reaction is complete, the mixture is acidified to protonate the carboxylate, and the product is then extracted using an organic solvent. Purification is often achieved through chromatographic techniques to yield the final product with high purity, suitable for use as an analytical reference standard.

Table 1: General Parameters for Laboratory-Scale Synthesis

| Parameter | Description |

| Starting Material | MDMB-BUTINACA (methyl ester) |

| Reaction Type | Base-catalyzed hydrolysis |

| Typical Reagents | Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) |

| Solvent System | Methanol/Water mixture |

| Reaction Conditions | Room temperature or gentle heating |

| Work-up | Acidification followed by organic extraction |

| Purification | Chromatographic methods (e.g., column chromatography) |

Synthetic Pathways Involving Ester Hydrolysis and Oxidative Reactions for Controlled Synthesis

The controlled synthesis of this compound is centered around the ester hydrolysis of its parent compound. This biotransformation is a major metabolic pathway for many synthetic cannabinoids containing an ester linkage. In vitro studies with human liver microsomes and hepatocytes have confirmed that ester hydrolysis is a primary metabolic route for synthetic cannabinoids. nih.gov

In addition to ester hydrolysis, oxidative reactions are also common metabolic pathways for synthetic cannabinoids, typically mediated by cytochrome P450 enzymes. mdpi.com These reactions can lead to the formation of various hydroxylated metabolites. While the primary focus for the synthesis of this compound is ester hydrolysis, the principles of controlled oxidation are relevant for the synthesis of other potential metabolites that could serve as analytical reference standards.

Table 2: Key Metabolic Reactions and their Synthetic Equivalents

| Metabolic Reaction | In Vivo Process | Laboratory Synthesis Approach |

| Ester Hydrolysis | Cleavage of the methyl ester by esterase enzymes to form a carboxylic acid. | Base-catalyzed hydrolysis of the methyl ester precursor. |

| Oxidative Metabolism | Hydroxylation of the alkyl or core structure by cytochrome P450 enzymes. | Use of controlled oxidizing agents to introduce hydroxyl groups. |

Importance of Deuterated Analogs for Quantitative Research

In quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated analogs of the analyte of interest serve as ideal internal standards. clearsynth.com The use of a deuterated internal standard for this compound is crucial for accurate and precise quantification in complex biological matrices such as blood and urine.

Deuterated standards are chemically identical to the analyte but have a higher molecular weight due to the replacement of one or more hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they have nearly identical physicochemical properties, the deuterated internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.

By adding a known amount of the deuterated internal standard to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for by calculating the ratio of the analyte's signal to the internal standard's signal. This normalization significantly improves the accuracy, precision, and reproducibility of the quantitative results. clearsynth.com The availability of deuterated this compound is therefore essential for forensic and clinical laboratories conducting quantitative analysis of this compound.

Table 3: Role of Deuterated Analogs in Quantitative Analysis

| Feature | Benefit |

| Identical Chemical Behavior | Co-elutes with the analyte and experiences similar matrix effects. |

| Different Mass | Easily distinguished from the analyte by the mass spectrometer. |

| Known Concentration | Allows for accurate normalization of the analyte signal. |

| Improved Data Quality | Enhances the accuracy, precision, and reproducibility of quantitative results. clearsynth.com |

Comparative Metabolomics and Structure Metabolism Relationships of Synthetic Cannabinoid Metabolites

Analysis of Shared and Unique Metabolic Products Across MDMB-BUTINACA Butanoic Acid Metabolite Analogues and Related Synthetic Cannabinoids

The metabolic landscape of synthetic cannabinoid receptor agonists (SCRAs) is complex and characterized by extensive biotransformation, often resulting in numerous metabolites. Understanding the shared and unique metabolic products among structurally related compounds is crucial for forensic and clinical toxicology. The this compound is a key product of ester hydrolysis, a common pathway for many tert-leucinate methyl ester SCRAs. Its analogues and related cannabinoids, such as ADB-BUTINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, and 5F-MDMB-PICA, undergo a variety of phase I and phase II metabolic reactions.

A primary shared metabolic pathway for SCRAs containing a methyl ester group, such as 4F-MDMB-BINACA, MDMB-4en-PINACA, and 5F-MDMB-PICA, is ester hydrolysis. dergipark.org.trresearchgate.netnih.gov This reaction cleaves the methyl ester to form the corresponding butanoic acid metabolite, which is often one of the most abundant metabolites detected in biological samples. dergipark.org.trnih.govresearchgate.net For instance, the 4F-MDMB-BINACA 3,3-dimethylbutanoic acid metabolite is a major product of 4F-MDMB-BINACA. dergipark.org.trcfsre.org Similarly, for 5F-MDMB-PICA, ester hydrolysis is one of the most prevalent metabolic transformations observed in vitro. researchgate.netcncb.ac.cn

While hydrolysis is a common theme, the specific biotransformations and resulting metabolites can be unique, dictated by the parent compound's distinct structural features.

ADB-BUTINACA : As a tert-leucinamide analogue, its metabolism involves amide hydrolysis, which would yield metabolites common to the tert-leucine methyl ester analog, MDMB-BUTINACA. dundee.ac.uk However, studies using human hepatocytes have identified 21 different metabolites, with mono-hydroxylation on the N-butyl tail and the indazole ring, as well as dihydrodiol formation on the indazole core, being significant pathways. nih.govdundee.ac.uk

4F-MDMB-BINACA : Besides the major pathway of ester hydrolysis, its metabolism is characterized by reactions involving its 4-fluorobutyl tail. nih.gov Oxidative defluorination is an expected pathway, and hydroxylation of the butyl chain (e.g., 4-OH-MDMB-BINACA) is another identified route. cfsre.orgdundee.ac.uk

MDMB-4en-PINACA : This compound is distinguished by a terminal double bond on its pentenyl side chain. Consequently, its metabolism is uniquely characterized by dihydrodiol formation via epoxidation at this site. nih.gov Alongside ester hydrolysis, this pathway is a major contributor to its biotransformation, leading to metabolites like the ester-hydrolyzed dihydrodiol. nih.gov In total, up to 32 metabolites have been detected from this parent compound in vitro. nih.gov

5F-MDMB-PICA : Structurally similar to 5F-MDMB-PINACA, its metabolism involves both ester hydrolysis and oxidative defluorination of the 5-fluoropentyl chain. researchgate.netcncb.ac.cn A notable biotransformation is the conversion of the ester hydrolysis product with oxidative defluorination to a pentanoic acid derivative. researchgate.netcncb.ac.cn Additionally, various mono-hydroxylation and dehydrogenation products have been identified. ljmu.ac.uk

Phase II metabolism for these compounds typically involves glucuronidation of the hydroxylated metabolites. cncb.ac.cnljmu.ac.uk

| Compound | Shared Metabolic Pathways | Unique/Characteristic Metabolic Pathways | Key Metabolites |

|---|---|---|---|

| ADB-BUTINACA | Amide Hydrolysis, Hydroxylation | Hydroxylation on N-butyl tail and indazole ring, Dihydrodiol formation on indazole core. nih.govdundee.ac.uk | Mono-hydroxylated metabolites, Dihydrodiol metabolites. nih.govdundee.ac.uk |

| 4F-MDMB-BINACA | Ester Hydrolysis, Hydroxylation. dergipark.org.trdundee.ac.uk | Oxidative defluorination of the 4-fluorobutyl tail. nih.gov | 4F-MDMB-BINACA 3,3-dimethylbutanoic acid, 4-OH-MDMB-BINACA. dergipark.org.trcfsre.org |

| MDMB-4en-PINACA | Ester Hydrolysis, Hydroxylation. nih.gov | Dihydrodiol formation on the pentenyl tail via epoxidation. nih.gov | Ester hydrolysis product, Ester hydrolysis + dihydrodiol product. nih.gov |

| 5F-MDMB-PICA | Ester Hydrolysis, Hydroxylation. researchgate.netcncb.ac.cn | Oxidative defluorination of the 5-fluoropentyl tail, conversion to pentanoic acid. researchgate.netcncb.ac.cn | Ester hydrolysis product, Ester hydrolysis + oxidative defluorination product. researchgate.netcncb.ac.cn |

Structure-Biotransformation Correlations within the Synthetic Cannabinoid Metabolite Class

The metabolic fate of synthetic cannabinoids is strongly correlated with their chemical structure. Specific functional groups and structural motifs predictably direct biotransformation pathways, allowing for the establishment of structure-metabolism relationships (SMRs). researchgate.netresearchgate.net These correlations are invaluable for predicting the metabolites of newly emerging SCRAs.

Influence of the Head Group (Amino Acid Moiety): The nature of the group linked to the core, particularly the presence of a methyl ester versus a terminal amide, is a primary determinant of metabolism.

Methyl Ester Derivatives (MDMB-type) : Compounds like MDMB-BUTINACA, 4F-MDMB-BINACA, and MDMB-4en-PINACA feature a tert-leucine methyl ester. This group is highly susceptible to hydrolysis by human carboxylesterases (hCES), leading to the formation of the corresponding butanoic acid metabolite as a major product. dergipark.org.trresearchgate.netresearchgate.net Studies on 4-pentenyl SCRAs show that methyl tert-leucinate (MDMB) compounds undergo less extensive ester hydrolysis compared to methyl valinate (MMB) analogues, with other pathways like dihydrodiol formation and hydroxylation becoming more prominent. researchgate.net

Terminal Amide Derivatives (ADB-type) : In contrast, compounds with a terminal amide, such as ADB-BUTINACA, undergo amide hydrolysis. dundee.ac.uk However, this pathway may be less dominant compared to ester hydrolysis in MDMB analogues. For ADB-BUTINACA and other ADB-type SCRAs, hydroxylation is often a major metabolic pathway. nih.govdundee.ac.ukresearchgate.net

Influence of the N-Alkyl Side Chain (Tail): The structure of the N-alkyl side chain significantly influences the types and abundance of metabolites.

Unsaturated Chains : The presence of a terminal alkene, as seen in MDMB-4en-PINACA, introduces a unique metabolic route. The double bond is a target for epoxidation, followed by hydrolysis to form a dihydrodiol metabolite. nih.gov This pathway is a major contributor to the metabolism of such compounds. nih.govresearchgate.net

Fluorinated Chains : SCRAs with a fluorinated alkyl chain, such as 4F-MDMB-BINACA (4-fluorobutyl) and 5F-MDMB-PICA (5-fluoropentyl), undergo oxidative defluorination. nih.govcncb.ac.cn This can be followed by further oxidation to form a carboxylic acid (e.g., butanoic or pentanoic acid) on the side chain. researchgate.netcncb.ac.cn

Saturated Chains : For compounds with a simple saturated alkyl chain like the N-butyl group in ADB-BUTINACA, hydroxylation at various positions along the chain is a common and often major metabolic reaction. nih.govdundee.ac.uk

Influence of the Core Structure: The core ring system (e.g., indole (B1671886) vs. indazole) also affects metabolism. For instance, both indole and indazole cores can undergo hydroxylation and dihydrodiol formation. researchgate.netnih.gov

These established correlations demonstrate that minor structural modifications can significantly alter metabolic profiles. For example, replacing a terminal amide with a methyl ester shifts the primary metabolic focus from hydroxylation to ester hydrolysis. researchgate.net Similarly, introducing a double bond or a fluorine atom creates new, specific sites for biotransformation. nih.govnih.gov

Methodologies for Isomeric Metabolite Differentiation to Enhance Analytical Specificity

The structural similarity among synthetic cannabinoids and their metabolites, particularly isomers, presents a significant challenge for analytical toxicology. Standard mass spectrometry techniques may not distinguish between isomers as they often have identical masses and similar fragmentation patterns. Therefore, advanced analytical methodologies that enhance specificity are required.

High-Resolution Mass Spectrometry (HRMS) Coupled with Advanced Separation: The foundation for modern metabolite identification is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), often using quadrupole time-of-flight (QTOF) instruments. nih.govresearchgate.net HRMS provides accurate mass measurements, which aids in determining the elemental composition of metabolites. However, for isomers that co-elute chromatographically, HRMS alone is insufficient.

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): IM-MS has emerged as a powerful technique for separating isomeric compounds. chemrxiv.org This method separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution, which is characterized by their collision cross-section (CCS). Isomers, despite having the same mass, often have different three-dimensional structures and thus different CCS values, allowing them to be separated in the ion mobility cell before mass analysis. chemrxiv.org

Structures for Lossless Ion Manipulations (SLIM): This high-resolution form of IM-MS has shown significant potential for differentiating synthetic cannabinoid metabolites. chemrxiv.org For example, SLIM IM has been used to achieve baseline or partial separation of challenging JWH-series metabolite isomers. chemrxiv.org For BUTINACA isomers, the technique allows for individual activation of mobility-separated isomers, yielding unique fragments that aid in structural determination and specific identification. chemrxiv.org

Two-Dimensional Liquid Chromatography (2D-LC): When single-column chromatographic methods fail to resolve structurally similar or isomeric compounds, 2D-LC offers a solution. researchgate.net This technique employs two columns with different stationary phases (and thus different separation mechanisms). The effluent from the first dimension (1D) column is selectively transferred to a second dimension (2D) column for further separation. This comprehensive approach significantly increases peak capacity and resolving power, enabling the separation of co-eluting NPS isomers that are unresolvable in a 1D system. researchgate.net Research has demonstrated this as a proof-of-concept for separating isomeric and structurally related synthetic cannabinoids. researchgate.net

These advanced methodologies, by providing an additional dimension of separation based on either molecular shape (IM-MS) or orthogonal chemical properties (2D-LC), are essential tools for enhancing analytical specificity and providing unambiguous identification of isomeric metabolites in complex biological matrices.

Q & A

What analytical techniques are recommended for detecting MDMB-BUTINACA butanoic acid metabolite in urine samples?

- (Basic) *

Answer: The most effective methods include Direct Analysis in Real-Time Mass Spectrometry (DART-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) .

- DART-MS enables rapid screening (23 seconds per sample) without chromatography. Hydrolysis with Kura enzyme (20 minutes, room temperature) followed by liquid-liquid extraction (ethyl acetate:n-chloro-butane, 30:70) and reconstitution in methanol optimizes metabolite recovery. Accuracy is validated using deuterated internal standards (e.g., AB-PINACA-d9) and spiked calibration series (0.1–2500 ng/mL) .

- LC-HRMS identifies specific metabolites (e.g., ester hydrolysis products) with high resolution. For example, ester hydrolysis of MDMB-4en-PINACA produces the butanoic acid metabolite, detectable via precursor ion scanning and fragmentation patterns .

What are the primary metabolic pathways of MDMB-BUTINACA leading to butanoic acid metabolite formation?

- (Basic) *

Answer: Key pathways include:

Ester Hydrolysis : Cleavage of the methyl ester group generates the butanoic acid metabolite. This pathway is consistently observed in human liver microsomes (HLM) and C. elegans models .

Oxidative Defluorination : Removal of the fluorine atom followed by butanoic acid formation (e.g., metabolite B17). This pathway is prominent in HLM but less prevalent in human urine due to enzymatic variability .

Dihydrodiol Formation : Secondary metabolism via epoxide intermediates, detected in LC-HRMS studies .

How should researchers address discrepancies in metabolite prevalence between in vitro models and human urine samples?

- (Advanced) *

Answer: Discrepancies arise from differences in enzyme activity (e.g., cytochrome P450 isoforms) and sample preparation protocols . For example:

- Metabolite B17 (oxidative defluorination + butanoic acid) is a major product in HLM but is rarely detected in urine. This suggests interspecies enzymatic variations or incomplete phase II conjugation in vitro .

- Mitigation Strategy : Use triple-model validation (HLM, C. elegans, human hepatocytes) and cross-validate findings with urine samples. Adjust extraction protocols to account for glucuronidation efficiency .

What methodological considerations are critical for validating the detection of MDMB-BUTINACA metabolites?

- (Advanced) *

Answer: Key validation steps include:

Internal Standards : Deuterated analogs (e.g., AB-PINACA-d9) correct for matrix effects and ionization variability .

Calibration Curves : Triplicate spiked series (0.1–2500 ng/mL) in drug-free urine ensure linearity and limit of quantification (LOQ) .

Cross-Platform Validation : Compare DART-MS results with LC-MS/MS to confirm specificity. For example, B18 (oxidative defluorination) showed 85% concordance between DART-MS and LC-MS/MS .

Stability Testing : Assess metabolite integrity under storage conditions (-20°C, ≤5 years) to prevent degradation .

Which sample preparation techniques optimize the recovery of this compound from biological matrices?

- (Basic) *

Answer: Optimized protocols involve:

Hydrolysis : Incubate urine with Kura enzyme (50 µL per 500 µL sample, 20 minutes) to release conjugated metabolites .

Extraction : Use 30:70 ethyl acetate:n-chloro-butane for liquid-liquid extraction. Centrifuge at 4000 RPM for 10 minutes to separate organic layers .

Reconstitution : Dry extracts under N₂ at 40°C and reconstitute in methanol (100 µL) to concentrate analytes .

How do enzymatic differences between in vitro models impact the interpretation of MDMB-BUTINACA metabolite profiles?

- (Advanced) *

Answer: Enzymatic variability significantly alters metabolite ratios:

- HLM vs. C. elegans : HLM predominantly produces B18 (oxidative defluorination), while C. elegans favors B17 (oxidative defluorination + butanoic acid). This reflects differences in CYP450 activity .

- Human Hepatocytes : Provide closer alignment to in vivo metabolism but require longer incubation times. For example, dihydrodiol metabolites are detected only after 48-hour incubations .

- Recommendation : Use multi-model systems and normalize results to enzyme activity (e.g., nmol/min/mg protein for HLM) to improve translatability .

What are the implications of butanoic acid metabolite detection in non-targeted metabolomics studies?

- (Advanced) *

Answer: Butanoic acid is a common endogenous metabolite (e.g., in colon bacteria) and a marker for conditions like diabetes and CKD . In MDMB-BUTINACA studies:

- False Positives : Differentiate exogenous (drug-derived) butanoic acid from endogenous sources using isotopic labeling or retention time alignment .

- Pathway Crosstalk : Butanoic acid may interact with energy metabolism pathways (e.g., butanoate metabolism), complicating data interpretation. Use pathway analysis tools (e.g., MetaboAnalyst) to isolate drug-specific signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.